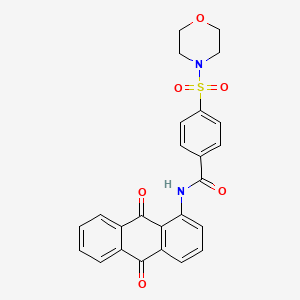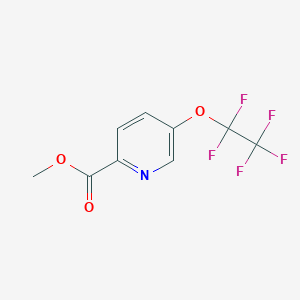
5-Chloroquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloroquinolin-4-ol is a heterocyclic compound with a broad range of biological activities. It is also known as 5-chloro-4-hydroxyquinoline . The molecular formula is C9H6ClNO .
Synthesis Analysis
Quinoline derivatives, including 5-Chloroquinolin-4-ol, are synthesized through various methods. One common approach is chemical modification of quinoline, which results in improved therapeutic effects . Vandekerckhove et al. developed a novel class of halo-substituted 3-bromo-1-(2,3-dibromo-2-methylpropyl)-4-quinolones, taking 7-chloroquinolin-4-ol as the starting material .
Molecular Structure Analysis
The molecular structure of 5-Chloroquinolin-4-ol consists of a quinoline core with a chlorine atom at the 5th position and a hydroxyl group at the 4th position . The molecular weight is 179.61 g/mol .
Chemical Reactions Analysis
Quinoline derivatives, including 5-Chloroquinolin-4-ol, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Physical And Chemical Properties Analysis
5-Chloroquinolin-4-ol is a solid at room temperature . It has a molecular weight of 179.61 and a molecular formula of C9H6ClNO .
Aplicaciones Científicas De Investigación
- Research Findings :
- Versatility : Researchers have explored the synthesis of various quinoline derivatives, including 5-Chloroquinolin-4-ol, for diverse applications in industrial processes and material science .
- Structure-Activity Relationship : Understanding the relationship between the quinoline scaffold and antibacterial activity is crucial for drug development .
Antibacterial Activity
Chemical Synthesis and Industrial Applications
Antitumor Potential
Biological Studies and Mechanisms
Environmental Impact
Mecanismo De Acción
Target of Action
5-Chloroquinolin-4-ol, also known as Cloxyquin, is primarily used as a topical antifungal treatment . The precise targets of this compound are currently unknown .
Mode of Action
It is known to be bacteriostatic, meaning it inhibits the growth or reproduction of bacteria .
Biochemical Pathways
One study suggests that it may act against bacteria by blocking lipopolysaccharide (lps) transport, thereby killing gram-negative bacteria .
Pharmacokinetics
It is known that when applied topically, the absorption of the compound is rapid and extensive, especially when the skin is covered with an occlusive dressing or if the medication is applied to extensive or eroded areas of the skin .
Result of Action
Its bacteriostatic nature suggests that it likely inhibits bacterial growth or reproduction, thereby helping to control infections .
Action Environment
The action, efficacy, and stability of 5-Chloroquinolin-4-ol can be influenced by various environmental factors. For instance, the compound’s absorption can be enhanced when the skin is covered with an occlusive dressing . .
Safety and Hazards
Safety information for 5-Chloroquinolin-4-ol indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .
Direcciones Futuras
Quinoline derivatives, including 5-Chloroquinolin-4-ol, have been utilized in various areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There is ongoing research into the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Propiedades
IUPAC Name |
5-chloro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-5H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEBTEWGAPZZPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C=CN2)C(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroquinolin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

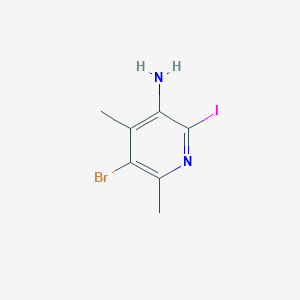

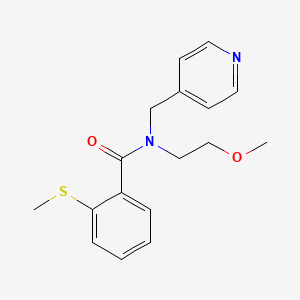
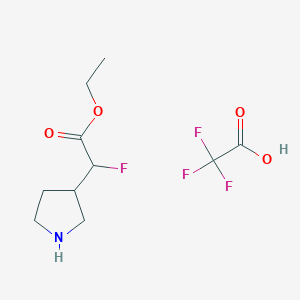
![2-Chloro-N-(cyclohex-3-en-1-ylmethyl)-N-[2-(dimethylcarbamoylamino)ethyl]acetamide](/img/structure/B3016546.png)

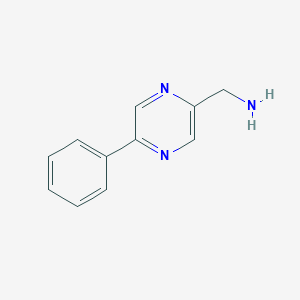

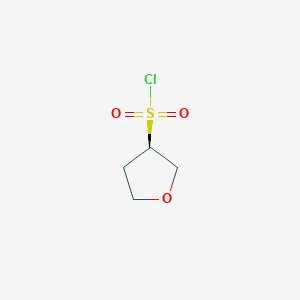
![4-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B3016555.png)

